N-ethyl-4-methyl-3-(oxan-3-ylmethylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-4-methyl-3-(oxan-3-ylmethylamino)benzamide, also known as EOM-BIN, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Wirkmechanismus
N-ethyl-4-methyl-3-(oxan-3-ylmethylamino)benzamide acts as a selective antagonist of the alpha7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is involved in the release of neurotransmitters such as dopamine and acetylcholine. By blocking the activation of this receptor, N-ethyl-4-methyl-3-(oxan-3-ylmethylamino)benzamide can modulate the release of these neurotransmitters and affect cognitive processes such as learning and memory.
Biochemical and Physiological Effects:
Studies have shown that N-ethyl-4-methyl-3-(oxan-3-ylmethylamino)benzamide can modulate the release of neurotransmitters such as dopamine and acetylcholine, which are involved in cognitive processes such as learning and memory. N-ethyl-4-methyl-3-(oxan-3-ylmethylamino)benzamide has also been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-ethyl-4-methyl-3-(oxan-3-ylmethylamino)benzamide is its selectivity for the alpha7 nicotinic acetylcholine receptor, which allows for targeted modulation of cognitive processes. However, one limitation is that its effects on other receptors and neurotransmitters are not fully understood, which could limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-ethyl-4-methyl-3-(oxan-3-ylmethylamino)benzamide. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its effects on other receptors and neurotransmitters, which could lead to the development of new therapeutic targets. Additionally, research could focus on developing more efficient synthesis methods for N-ethyl-4-methyl-3-(oxan-3-ylmethylamino)benzamide to increase its availability for scientific research.
Synthesemethoden
N-ethyl-4-methyl-3-(oxan-3-ylmethylamino)benzamide can be synthesized through a multi-step process starting with the reaction of 4-methyl-3-nitrobenzoic acid with ethylamine to form N-ethyl-4-methyl-3-nitrobenzamide. This is followed by reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The final step involves the reaction of the amino group with oxan-3-ylmethyl chloride to form N-ethyl-4-methyl-3-(oxan-3-ylmethylamino)benzamide.
Wissenschaftliche Forschungsanwendungen
N-ethyl-4-methyl-3-(oxan-3-ylmethylamino)benzamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the alpha7 nicotinic acetylcholine receptor, which is involved in cognitive processes such as learning and memory. N-ethyl-4-methyl-3-(oxan-3-ylmethylamino)benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-ethyl-4-methyl-3-(oxan-3-ylmethylamino)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-17-16(19)14-7-6-12(2)15(9-14)18-10-13-5-4-8-20-11-13/h6-7,9,13,18H,3-5,8,10-11H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPABVKZKKWOGCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1)C)NCC2CCCOC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-methyl-3-(oxan-3-ylmethylamino)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.